molecular formula C16H25NO B5135340 1-(4-butoxybenzyl)piperidine

1-(4-butoxybenzyl)piperidine

Cat. No.: B5135340
M. Wt: 247.38 g/mol
InChI Key: IROCMWDUEJFAFI-UHFFFAOYSA-N
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Description

1-(4-Butoxybenzyl)piperidine is a piperidine derivative featuring a butoxybenzyl substituent at the nitrogen atom. Piperidine derivatives are widely studied due to their versatile pharmacological and chemical properties, including enzyme inhibition, receptor modulation, and metabolic stability.

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-2-3-13-18-16-9-7-15(8-10-16)14-17-11-5-4-6-12-17/h7-10H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROCMWDUEJFAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Piperidine Derivatives

Substituent Effects on Conformation and Reactivity

  • 1-(3-Phenylbutyl)piperidine (): This compound exhibits variable binding orientations in S1R ligand studies. Its 3-phenylbutyl group allows displacement toward helices α4/α5 or opposite orientations, depending on hydrophobic substituent size. Larger substituents (e.g., at position 4 of piperidine) improve fit within hydrophobic cavities .
  • 1-Benzyl-4-substituted Piperidines (): Bulky para-substituents (e.g., benzylsulfonyl groups) on the benzamide moiety enhance acetylcholinesterase (AChE) inhibition. For example, compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine) shows an IC50 of 0.56 nM, attributed to optimized steric and electronic interactions with AChE .
  • N-Phenylpiperidine vs. N-Phenylpyrrolidine (): The six-membered piperidine ring exhibits weaker electron-donating effects compared to the five-membered pyrrolidine ring. This difference arises from reduced nN→π conjugation in piperidine due to its chair conformation rigidity, as evidenced by <sup>13</sup>C-NMR and UV spectral data .

Enzyme Inhibition

Compound Target Enzyme Activity (IC50/Ki) Key Structural Feature Reference
1-(4-Butoxybenzyl)piperidine Not reported Butoxybenzyl group
Compound 6 (1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol) α-Glucosidase IC50 = 0.207 mM; Ki = 0.101 mM Hydroxy/methoxybenzyl substitution
E2020 (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) Acetylcholinesterase IC50 = 5.7 nM Rigid indanone moiety

Receptor Interactions

  • S1R Ligands (): 1-(3-Phenylbutyl)piperidine derivatives maintain salt-bridge interactions with Glu172 in S1R but exhibit RMSD variations (>2.5–4.0 Å) depending on substituent size and orientation .
  • AMPA Receptor Modulators (): 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine derivatives (e.g., 5b ) demonstrate anti-fatigue activity via AMPA receptor affinity, highlighting the role of aromatic carbonyl groups in receptor binding .

Analgesic and Metabolic Effects

  • Phencyclidine (PCP) Derivatives (): 1-(1-Phenylcyclohexyl)piperidine (PCP) and its methoxy-tetralyl analog show analgesic effects in tail immersion tests, though piperidine ring substitutions influence potency and metabolic stability .

Pharmacological and Therapeutic Implications

  • Metabolic Stability : The butoxy group in this compound may improve metabolic stability compared to shorter alkoxy chains (e.g., methoxy or ethoxy), as seen in related compounds .
  • Selectivity : Bulky substituents (e.g., benzylsulfonyl in compound 21 ) enhance selectivity for AChE over butyrylcholinesterase (18,000-fold selectivity) , suggesting that 4-butoxybenzyl substitution could similarly fine-tune target specificity.
  • Toxicity Considerations : Piperidine derivatives with structural alerts (e.g., 1-(1-oxo-3-phenyl-2-propenyl)-piperidine in ) may exhibit toxicity risks, emphasizing the need for substituent optimization in drug design .

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